3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal
Description
3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal is a structurally complex aldehyde featuring a five-carbon backbone with an aldehyde group at position 1, an ethyl substituent at position 3, and two 4-methoxyphenyl groups at positions 2 and 2. The methoxy groups on the aromatic rings confer electron-donating effects, which influence reactivity and stability. This compound is likely synthesized via catalytic coupling or functionalization reactions, as seen in analogous systems involving bis(4-methoxyphenyl) derivatives .
Properties
IUPAC Name |
3-ethyl-2,4-bis(4-methoxyphenyl)pentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-5-20(15(2)16-6-10-18(23-3)11-7-16)21(14-22)17-8-12-19(24-4)13-9-17/h6-15,20-21H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBBNODFLSXEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C1=CC=C(C=C1)OC)C(C=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal typically involves multi-step organic reactions. One common method includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-methoxybenzaldehyde with a suitable ketone to form an intermediate compound.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce any double bonds present.
Alkylation: The next step involves the alkylation of the intermediate with ethyl bromide in the presence of a strong base like sodium hydride.
Oxidation: Finally, the compound undergoes oxidation to form the desired pentanal derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-Ethyl-2,4-bis(4-methoxyphenyl)pentanoic acid.
Reduction: 3-Ethyl-2,4-bis(4-methoxyphenyl)pentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal is utilized in several scientific research areas:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxyphenyl groups may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal and structurally or functionally related compounds:
Key Comparative Insights:
Structural Complexity vs. Reactivity: Compared to simpler aldehydes like 3-ethylpentanal, the target compound’s bis(4-methoxyphenyl) groups increase steric bulk and reduce volatility, likely rendering it a solid at room temperature. Its aldehyde group remains reactive but may exhibit attenuated nucleophilic addition rates due to electron-donating methoxy substituents . In contrast, 3-ethyl-2,4-pentanedione (a diketone) undergoes keto-enol tautomerism, enabling metal chelation—a property absent in the aldehyde-dominated target compound .
Synthetic Pathways :
- The synthesis of bis(4-methoxyphenyl)-containing compounds, such as 32d (), involves cobalt-catalyzed C-H functionalization or coupling reactions. Similar methods may apply to the target compound, though its aldehyde group would require selective oxidation or protection strategies .
Physicochemical Properties: Lipophilicity and Solubility: The bis(4-methoxyphenyl) groups enhance lipophilicity compared to 5-isopropyl-2-methoxybenzaldehyde, which has a single aromatic ring. However, the methoxy groups may improve solubility in polar aprotic solvents (e.g., DMF) relative to nonpolar analogs . Thermal Stability: Aromatic substituents likely increase thermal stability compared to aliphatic aldehydes like 3-ethylpentanal, aligning with trends observed in carbocation-stabilized systems (e.g., ) .
However, prolonged handling of aromatic aldehydes may still require precautions against sensitization .
Biological Activity
3-Ethyl-2,4-bis(4-methoxyphenyl)pentanal is an organic compound that features a unique structural configuration, characterized by two methoxyphenyl groups attached to a pentanal backbone, with an ethyl substituent at the third carbon position. This compound has garnered attention for its potential applications in various scientific fields, particularly in organic synthesis and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure can be represented as follows:
This compound's unique arrangement of functional groups contributes to its distinctive chemical behavior, making it a candidate for various biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through its aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy groups may enhance hydrophobic interactions with biological targets, influencing their stability and activity.
Research Findings
Recent studies have highlighted several biological activities associated with this compound:
- Antioxidant Activity : Research suggests that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups can enhance the electron-donating ability of the phenolic structures, contributing to their capacity to scavenge free radicals.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains. The methoxyphenyl groups could facilitate interactions with bacterial membranes, leading to increased permeability and cell death.
- Cytotoxic Effects : In vitro studies have shown that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis triggered by oxidative stress and disruption of cellular signaling pathways.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, suggesting strong antioxidant potential.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Case Study 2: Antimicrobial Activity Evaluation
In another study, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These findings suggest that the compound exhibits selective antimicrobial activity, which could be further explored for therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structural Features | Notable Biological Activity |
|---|---|---|
| 3-Ethyl-2,4-dimethylpentanal | Lacks methoxy groups | Moderate antioxidant activity |
| 2,4-Bis(4-methoxyphenyl)pentanal | No ethyl group | Significant cytotoxicity |
| 3-Ethyl-2,4-bis(4-hydroxyphenyl)pentanal | Hydroxy groups instead of methoxy | Enhanced antimicrobial properties |
The presence of both methoxy groups and an ethyl substituent in this compound contributes to its distinct reactivity and biological profile compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
